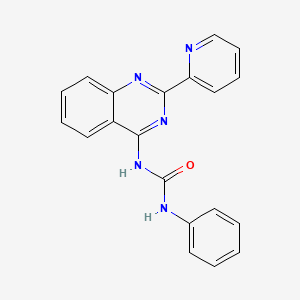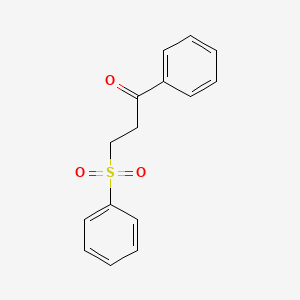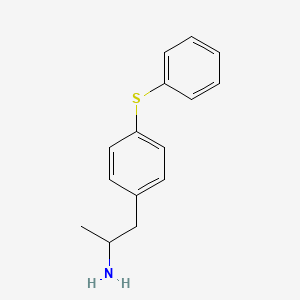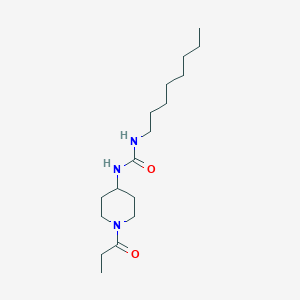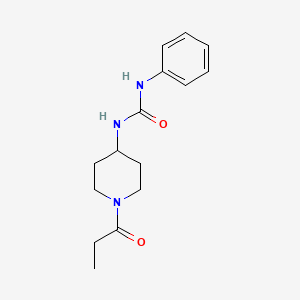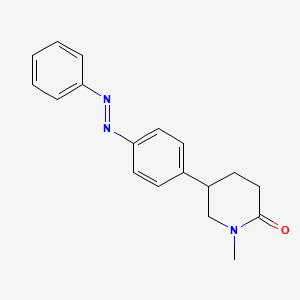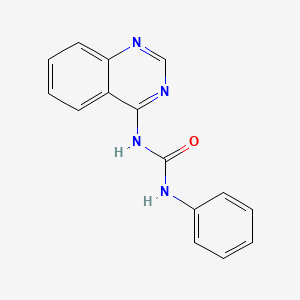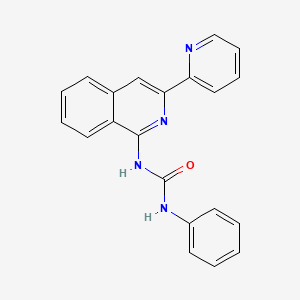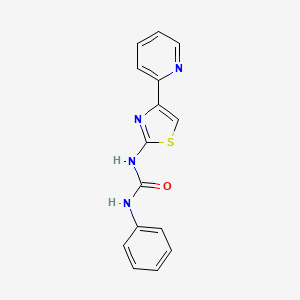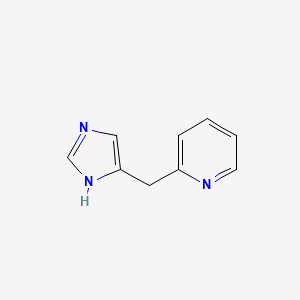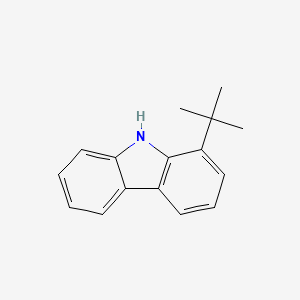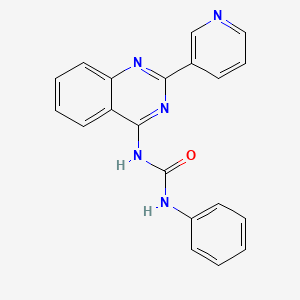
1-Phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea typically involves the following steps:
Formation of N-aryl-N’-pyridyl ureas: This step involves the reaction of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl)ureas.
Cyclocondensation: The N-aryl-N’-pyridyl ureas undergo cyclocondensation to form the corresponding fused heterocycles, resulting in the formation of the quinazoline core.
The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%). The scope of the method includes compounds with both electron-withdrawing and electron-donating groups, as well as diverse functionalities .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The process can be easily scaled to gram quantities .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent and has shown significant activity against Mycobacterium tuberculosis.
Cancer Research: Quinazoline derivatives, including this compound, have been explored for their antitumor activities.
Pharmaceuticals: The compound is investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways.
Pathways Involved: The compound may interfere with key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones: These compounds share a similar quinazoline core and have been studied for their biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity.
Uniqueness
1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of both the phenyl and pyridine rings, along with the quinazoline core, provides a versatile scaffold for further modifications and exploration in medicinal chemistry .
properties
Molecular Formula |
C20H15N5O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-pyridin-3-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H15N5O/c26-20(22-15-8-2-1-3-9-15)25-19-16-10-4-5-11-17(16)23-18(24-19)14-7-6-12-21-13-14/h1-13H,(H2,22,23,24,25,26) |
InChI Key |
GDOLLVJHBJTNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
